molecular formula C11H9Cl2NO2S B2697546 3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide CAS No. 321521-89-5

3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B2697546
CAS No.: 321521-89-5
M. Wt: 290.16
InChI Key: YAWQZGCHEPBNFE-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated aromatic ring and an N-linked 2-oxothiolan-3-yl substituent. The 2-oxothiolan moiety consists of a tetrahydrothiophene ring with a ketone oxygen at the 2-position, introducing both steric and electronic modifications compared to simpler alkyl or cycloalkyl substituents.

Properties

IUPAC Name

3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S/c12-7-2-1-6(5-8(7)13)10(15)14-9-3-4-17-11(9)16/h1-2,5,9H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWQZGCHEPBNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-oxothiolan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiolactone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of chlorine substitution on biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The chlorine atoms and thiolactone moiety may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The following table highlights structural differences between 3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide and its analogs:

Compound Name N-Substituent Structure Molecular Weight (g/mol) Key Functional Groups
This compound 2-Oxothiolan-3-yl (tetrahydrothiophene ring with ketone) ~300 (estimated) Dichlorobenzamide, Thiolan ketone
AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) Cyclohexylmethyl with dimethylamino 341.3 Dichlorobenzamide, Tertiary amine
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Dimethylamino-cyclohexyl with methyl 336.3 Dichlorobenzamide, Tertiary amine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Hydroxy-tert-butyl 207.3 Methylbenzamide, Hydroxyl group

Structural Implications :

  • The tertiary amine in AH-7921 and U-47700 is critical for µ-opioid receptor (MOR) affinity, while the thiolan ring in the target compound may alter binding kinetics or selectivity due to steric bulk and polarity .

Pharmacological and Toxicological Profiles

AH-7921 and U-47700:
  • U-47700 shows higher potency (Ki ~11 nM), linked to severe toxicity and fatalities in overdose cases .
  • Metabolism : Both compounds undergo hepatic N-demethylation and glucuronidation, producing active metabolites that prolong their effects .
  • Legal Status : Classified as controlled substances in multiple jurisdictions due to overdose risks and international trafficking .
Hypothesized Profile of this compound:
  • Reduced basicity of the N-substituent (vs. tertiary amines in AH-7921) could lower MOR affinity but improve selectivity for peripheral opioid receptors, mitigating central nervous system toxicity .

Research and Regulatory Considerations

Abuse Potential and Risk Assessment

AH-7921 and U-47700 are associated with respiratory depression, coma, and multi-organ failure in overdose cases . The structural uniqueness of this compound may delay its detection in standard toxicology screens, posing challenges for regulatory control .

Biological Activity

3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential antibacterial properties. This article explores the biological activities associated with this compound, particularly its efficacy against various bacterial strains, mechanisms of action, and pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of this compound includes a dichlorobenzamide moiety linked to a thiolane derivative. This unique combination is believed to enhance its biological activity.

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for common pathogens such as Staphylococcus aureus and Escherichia coli have been reported, showing promising results.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Bacillus subtilis0.125

These findings suggest that the compound may serve as a potential candidate for treating infections caused by resistant bacterial strains.

The mechanism of action for this compound appears to involve inhibition of bacterial cell division. Specifically, it targets the FtsZ protein, a critical component in bacterial cytokinesis. Studies using transmission electron microscopy (TEM) have shown that the compound disrupts FtsZ polymerization, leading to impaired cell division and ultimately bacterial death .

Resistance Development

A significant advantage of this compound is its low propensity for inducing resistance in bacteria. In comparative studies, it was found that after multiple passages at sub-inhibitory concentrations, the resistance development was minimal compared to traditional antibiotics like norfloxacin .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable stability in human liver microsomes with a half-life of approximately 111.98 minutes. This stability suggests potential for effective systemic delivery in therapeutic settings . Its clearance rate was measured at 15.52 mL/min/kg, indicating a reasonable profile for further development.

Case Studies

  • In Vivo Efficacy : In animal models, administration of this compound at doses of 1 mg/kg intravenously showed significant reductions in bacterial load in infected tissues compared to control groups.
  • Comparative Analysis : In a study comparing various benzamide derivatives, this compound outperformed several other candidates in terms of antibacterial potency and safety profile .

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